(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride

Description

Chemical structure and nomenclature

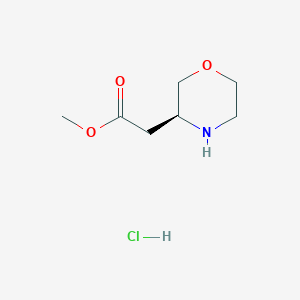

This compound is systematically named according to International Union of Pure and Applied Chemistry conventions, with the designation Chemical Abstracts Service number 1799443-47-2. The compound is also known by several synonymous names, including this compound and methyl (S)-2-(morpholin-3-yl)acetate hydrochloride. The molecular structure consists of a morpholine ring system attached to an acetate ester functionality, with the entire molecule existing as a hydrochloride salt.

The structural representation shows the morpholine ring as a six-membered heterocycle containing both nitrogen and oxygen atoms, which contributes to its classification as a 1,4-oxazine derivative. The acetate ester group is positioned at the 3-position of the morpholine ring, creating the characteristic substitution pattern that defines this compound. The Simplified Molecular Input Line Entry System representation is provided as O=C(OC)C[C@@H]1NCCOC1.[H]Cl, clearly indicating the stereochemical configuration at the chiral center.

Table 1: Molecular Characteristics of this compound

Stereochemical properties and significance

The stereochemical configuration of this compound is fundamental to its biological activity and pharmaceutical relevance. The compound contains an asymmetric carbon center at the 3-position of the morpholine ring, which creates two possible enantiomeric forms. The (S)-configuration specifically refers to the spatial arrangement of substituents around this chiral center, following the Cahn-Ingold-Prelog priority rules.

Research has demonstrated that chiral morpholine derivatives can exhibit dramatically different selectivity and potency profiles between their enantiomeric forms. This stereochemical specificity is particularly important in the context of enzyme inhibition and receptor binding, where the three-dimensional arrangement of molecular features determines biological activity. The asymmetric hydrogenation methodology has emerged as a critical approach for synthesizing 2-substituted chiral morpholines with excellent enantioselectivities, often exceeding 99% enantiomeric excess.

The significance of the (S)-configuration extends beyond simple stereochemical designation, as it influences the compound's pharmacokinetic and pharmacodynamic properties. Morpholine derivatives with specific stereochemical configurations demonstrate enhanced brain permeability and optimal clearance profiles, characteristics that are particularly valuable in central nervous system drug development. The chair-like flexible conformation of the morpholine ring, combined with the defined stereochemistry, provides optimal features for directing molecular appendages into appropriate spatial positions for target interaction.

Position in morpholine derivative classification

This compound occupies a specific position within the broader classification of morpholine derivatives, which are recognized as six-membered heterocyclic compounds containing both nitrogen and oxygen atoms. Morpholine itself belongs to the class of saturated heterocycles known as 1,4-oxazines, representing one of the most important structural motifs in medicinal chemistry.

The compound can be classified within several overlapping categories based on its structural features. As a morpholine derivative, it shares the fundamental six-membered ring structure with the parent compound morpholine, which has the chemical formula O(CH₂CH₂)₂NH. The acetate ester functionality positions it among ester-containing morpholine derivatives, while the hydrochloride salt form places it in the category of morpholine salts used for pharmaceutical applications.

Within the heterocyclic compound classification system, morpholine derivatives are positioned among the six-membered rings with two heteroatoms, specifically those containing one nitrogen and one oxygen atom. This places this compound in the 1,4-oxazine subfamily, distinguishing it from other nitrogen-containing heterocycles such as pyridines or pyrimidines. The compound represents a substituted morpholine where the 3-position bears an acetate ester group, creating a specific substitution pattern that influences its chemical and biological properties.

Table 2: Classification Hierarchy of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Chemical Class | Heterocyclic Compounds | Six-membered rings |

| Heteroatom Content | Two Heteroatoms | Nitrogen and Oxygen |

| Ring System | 1,4-Oxazines | Saturated morpholine |

| Substitution Pattern | 3-Substituted | Acetate ester at position 3 |

| Stereochemistry | Chiral | (S)-Configuration |

| Salt Form | Hydrochloride | Protonated amine salt |

Historical development and research significance

The historical development of this compound is intrinsically linked to the broader evolution of morpholine chemistry and its applications in pharmaceutical research. The naming of morpholine itself is attributed to Ludwig Knorr, who originally and incorrectly believed it to be part of the structure of morphine, though this misconception led to the establishment of an important class of heterocyclic compounds.

The research significance of morpholine derivatives, including this compound, has grown substantially due to their well-balanced lipophilic-hydrophilic profile and reduced pKa values. These characteristics make morpholine scaffolds particularly valuable for central nervous system drug development, as the presence of a weak basic nitrogen provides optimal pH characteristics for enhanced solubility and brain permeability. The flexible conformation resulting from the equilibrium between chair-like and skew-boat topologies provides optimal features for scaffold design in drug discovery.

Contemporary research has highlighted the importance of stereochemical control in morpholine derivative synthesis, with asymmetric hydrogenation emerging as a powerful methodology for accessing chiral morpholines. The development of bisphosphine-rhodium catalysts with large bite angles has enabled the synthesis of 2-substituted chiral morpholines with quantitative yields and excellent enantioselectivities, reaching up to 99% enantiomeric excess. This advancement has particular relevance for compounds like this compound, where stereochemical purity is crucial for biological activity.

The compound's research significance extends to its role as a key intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients targeting neurological and cardiovascular conditions. Its utility in structure-activity relationship studies and drug candidate optimization has made it an important tool in medicinal chemistry research. The ability to create enantiomerically pure substances using this compound has proven critical for designing drugs with higher efficacy and reduced side effects, reflecting the ongoing importance of stereochemical considerations in modern drug development.

Properties

IUPAC Name |

methyl 2-[(3S)-morpholin-3-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLONGJCTTJXALT-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799443-47-2 | |

| Record name | 3-Morpholineacetic acid, methyl ester, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799443-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Approach

The preparation of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride typically involves the formation of the morpholine ring and subsequent functionalization to introduce the methyl ester group at the 2-position. The synthesis prioritizes maintaining the (S)-configuration at the chiral center.

Reductive Amination-Based Synthesis

One of the efficient methods for synthesizing morpholine derivatives, including related compounds to this compound, is through reductive amination. This method involves:

- Starting Materials: A suitable aldehyde or ketone precursor and an amine (often morpholine or substituted morpholine).

- Reducing Agents: Sodium triacetoxyborohydride, borane complexes (e.g., borane-triethylamine), sodium borohydride, or catalytic hydrogenation.

- Reaction Conditions: The reaction is conducted in an organic solvent under controlled temperature conditions to prevent degradation of sensitive intermediates.

A patent describing a convergent process for morpholine compounds highlights the use of sodium triacetoxyborohydride and borane complexes as preferred reducing agents to achieve high yields and stereochemical control.

- The reaction mixture is often cooled to low temperatures (below -30°C) when sensitive intermediates are involved.

- Trifluoroacetic acid (TFA) may be used to stabilize intermediates during the synthesis.

- The crude aldehyde intermediate is unstable and must be processed quickly, often quenched with sodium azide to prevent decomposition.

- Final purification involves extraction and chromatographic techniques to isolate the hydrochloride salt form.

Esterification and Salt Formation

Following the formation of the morpholine-containing intermediate, methyl esterification is performed to obtain the methyl 2-(morpholin-3-yl)acetate structure.

- Esterification: Typically involves reaction with methylating agents such as methyl iodide or via Fischer esterification using methanol under acidic conditions.

- Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing stability and solubility for pharmaceutical applications.

Preparation of Stock Solutions and Formulations

For research and in vivo applications, this compound is prepared as stock solutions with precise molar concentrations. The preparation involves dissolving the compound in solvents such as DMSO followed by dilution with co-solvents like PEG300, Tween 80, corn oil, or water to achieve clear solutions suitable for administration.

Stock Solution Preparation Table:

| Amount of Compound (mg) | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 5.1114 | 1.0223 | 0.5111 |

| 5 | 25.5571 | 5.1114 | 2.5557 |

| 10 | 51.1143 | 10.2229 | 5.1114 |

Note: The volumes correspond to the solvent required to make the specified molar concentration stock solutions.

Detailed Research Findings

- Stability Considerations: The aldehyde intermediates in morpholine synthesis are temperature-sensitive and degrade rapidly at temperatures above -30°C, necessitating low-temperature handling and rapid processing.

- Solubility and Formulation: The hydrochloride salt form exhibits improved solubility in aqueous and mixed solvent systems, facilitating its use in biological assays and in vivo studies.

- Purity and Stereochemistry: Analytical techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the stereochemical purity and chemical identity of the final product. The use of chiral starting materials and controlled reaction conditions ensures the (S)-configuration is retained.

Summary Table of Key Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| Reductive Amination | Reaction of aldehyde with morpholine derivative | Use sodium triacetoxyborohydride or borane complexes; low temp (< -30°C) |

| Intermediate Stabilization | Use of trifluoroacetic acid to stabilize aldehyde | Rapid processing required to prevent decomposition |

| Quenching | Quench aldehyde with sodium azide | Performed within 1-2 hours at low temp |

| Esterification | Formation of methyl ester group | Acidic methanol or methylating agent |

| Hydrochloride Salt Formation | Conversion to hydrochloride salt | Treatment with HCl in suitable solvent |

| Stock Solution Preparation | Dissolution in DMSO, dilution with PEG300, Tween 80, corn oil | Ensure clear solution before next solvent addition |

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is characterized by its chiral structure, which contributes to its biological activity. Its molecular formula is , and it exists as a hydrochloride salt, enhancing its solubility in aqueous environments. The morpholine ring in its structure plays a crucial role in its interaction with biological targets.

Pharmaceutical Development

This compound serves as an essential intermediate in synthesizing various pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems. Compounds derived from this chemical have shown promise as serotonin and noradrenaline reuptake inhibitors, which are vital for treating conditions such as depression and anxiety disorders .

Biochemical Research

This compound is widely utilized in biochemical studies focusing on enzyme-substrate interactions. Its chiral nature allows it to fit precisely into the active sites of enzymes, facilitating research on enzyme kinetics and inhibition mechanisms. For instance, studies have demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways, providing insights into drug design and therapeutic interventions .

Pesticide Formulation

In agricultural chemistry, this compound has been incorporated into pesticide formulations to enhance their efficacy. Its properties improve the solubility and stability of agrochemicals, making it a valuable component in developing more effective pest control agents .

Polymer Chemistry

The compound acts as a building block for synthesizing polymers with unique properties. Researchers have explored its use in creating materials for coatings and adhesives, highlighting its versatility beyond traditional chemical applications .

Data Table: Applications Overview

Case Study 1: Drug Development

A study focused on the synthesis of new pharmaceutical compounds derived from this compound demonstrated significant improvements in binding affinity to target receptors involved in mood regulation. The research highlighted how modifications to the morpholine structure could lead to enhanced therapeutic profiles against depression .

Case Study 2: Enzyme Inhibition

Research investigating the inhibitory effects of this compound on specific enzymes revealed that the compound could effectively modulate metabolic pathways associated with various diseases. This study provided critical insights into how structural variations influence enzyme activity and substrate specificity .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The compound is compared to its analogs based on substituents, stereochemistry, and functional groups (Table 1).

Table 1: Structural and Physicochemical Comparison

Biological Activity

(S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₄ClNO₃

- Molecular Weight : Approximately 179.65 g/mol

- Chirality : The compound is chiral, possessing a specific three-dimensional arrangement that is crucial for its interaction with biological targets.

The presence of the morpholine ring contributes to its pharmacological effects, making it a valuable intermediate in synthesizing various biologically active molecules.

Mechanisms of Biological Activity

This compound exhibits biological activity primarily through its interactions with specific molecular targets, such as enzymes and receptors. The morpholine moiety is known for modulating various biological pathways, which can lead to therapeutic effects in different contexts.

Enzyme Interaction

Research indicates that this compound can influence enzyme activities, particularly those involved in metabolic pathways. For instance, studies have shown that morpholine-containing compounds can act as enzyme inhibitors, which is critical for developing drugs targeting specific diseases.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Compound Name | Biological Activity | MIC (mg/mL) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Potential against various bacterial strains |

| Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride | CNS activity | TBD | Related structural analog |

| Methyl 2-(piperidin-3-yl)acetate hydrochloride | Analgesic effects | TBD | Shows promise in pain management |

Case Studies and Research Findings

- Antimicrobial Activity : A study highlighted the antimicrobial efficacy of morpholine derivatives, including this compound. It demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant potency against strains like E. coli and S. aureus .

- Enzyme Inhibition : Research on enzyme-substrate interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic disorders .

- Therapeutic Applications : The compound's ability to modulate receptor activity positions it as a candidate for therapeutic uses in treating conditions such as infections and metabolic diseases. Its structural similarities to other biologically active compounds enhance its potential for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step processes, including morpholine ring formation, esterification, and subsequent hydrochloride salt preparation. Key reagents such as N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) and 6-mercapto-1-hexanol (MCH) are critical for coupling reactions . Post-synthesis purification via column chromatography or recrystallization ensures enantiomeric purity. Characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) validates structural integrity .

Q. How is the enantiomeric purity of this compound assessed in academic research?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column or chiral stationary phases (CSPs) is employed to separate enantiomers. Complementary techniques like polarimetry or circular dichroism (CD) spectroscopy confirm optical activity. For stereochemical validation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves absolute configuration .

Q. What analytical techniques are prioritized for structural elucidation and purity assessment?

- Methodological Answer :

- Structural Elucidation : NMR (¹H/¹³C, 2D-COSY, HSQC) identifies functional groups and connectivity. Mass spectrometry (MS) confirms molecular weight.

- Purity : HPLC with UV detection (e.g., C18 columns) quantifies impurities. Reference standards from pharmacopeial sources (e.g., EP impurities) ensure method validation .

- Salt Confirmation : Ion chromatography or titration verifies hydrochloride content.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer : Cross-validation using multiple techniques is critical. For example:

- Discrepancies in NMR shifts may arise from solvent effects or tautomerism; variable-temperature NMR or deuterium exchange experiments clarify dynamic processes.

- Conflicting mass spectra require high-resolution MS (HRMS) to distinguish isobaric impurities. Computational tools (e.g., density functional theory (DFT)) predict NMR/IR spectra for comparison .

Q. What experimental design principles apply to impurity profiling of this compound?

- Methodological Answer :

-

Step 1 : Identify potential impurities using synthetic pathway analysis (e.g., unreacted intermediates, stereoisomers).

-

Step 2 : Source reference standards (e.g., EP Impurities A–K) to spike samples and validate HPLC/LC-MS methods .

-

Step 3 : Perform forced degradation studies (acid/base hydrolysis, thermal stress) to assess stability-related impurities.

Table 1 : Common Impurities in Related Morpholine Derivatives

Impurity Name CAS Number Molecular Formula Source Imp. G(EP) as Hydrochloride 15148-92-2 C₁₄H₂₃ClN₂O₂ Imp. J(EP) as Hydrochloride N/A C₁₇H₂₅ClN₂O₄

Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?

- Methodological Answer : Molecular docking or molecular dynamics simulations predict the energy barriers of competing reaction pathways. For example:

- Transition state modeling identifies chiral catalysts (e.g., organocatalysts) that favor the (S)-configuration.

- Solvent effects are simulated using COSMO-RS to select reaction media that enhance enantiomeric excess (ee) .

Q. What strategies address missing physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer :

- Solubility : Shake-flask method with HPLC quantification in buffers (pH 1–7.4).

- Stability : Accelerated stability studies (40°C/75% RH) with periodic sampling. Thermal gravimetric analysis (TGA) assesses decomposition thresholds .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s hydrolytic stability?

- Methodological Answer : Variability may stem from experimental conditions (e.g., pH, temperature). To reconcile

- Conduct kinetic studies under controlled conditions (buffered solutions, inert atmosphere).

- Use LC-MS to identify degradation products and propose pathways. Cross-reference with impurity databases (e.g., EDQM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.